molecular formula C14H14BrNO2S B2584280 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide CAS No. 1795084-93-3

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide

Cat. No. B2584280
CAS RN: 1795084-93-3
M. Wt: 340.24
InChI Key: VFOONURQMVDPCZ-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have shown a wide variety of applications including in the fields of agrochemicals and pharmaceuticals . This particular compound has functionalization that allows for facile derivation, as well as handles that can themselves be derivatized to the target material .


Synthesis Analysis

The synthesis of this compound involves a four-step protocol starting from thiophene. This process includes three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile . The overall yield of this process is 47% .


Molecular Structure Analysis

The molecular formula of “4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” is C4H3BrS . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 163 °C–166 °C . The 1H-NMR and 13C-NMR spectra provide further information about the compound’s structure .

Scientific Research Applications

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics . They also have a wide variety of applications in the fields of agrochemicals and pharmaceuticals . Therefore, the future directions for “4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential uses in these areas.

properties

IUPAC Name

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-11-7-13(19-9-11)14(18)16-8-12(17)6-10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOONURQMVDPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide

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